molecular formula C18H15Cl2N3O5 B2508268 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 891133-27-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2508268
M. Wt: 424.23
InChI Key: QOBYLWQTZDSPSI-UHFFFAOYSA-N
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Description

The compound N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its diverse pharmacological properties. The presence of the 1,3,4-oxadiazole moiety often confers biological activity, and when combined with various substituents, can lead to compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives was achieved by starting with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide and subsequently treating it with various hydrazines to yield the corresponding pyrazoline derivatives . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by a ring closure reaction with hydrazine hydrate and carbon disulfide, and a final substitution at the thiol position .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents attached to this core structure play a crucial role in determining the compound's reactivity and interaction with biological targets. Spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are commonly used to confirm the structure of these derivatives .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. For example, the presence of a thiol group in the molecule allows for further substitution reactions with electrophiles, as seen in the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . The reactivity of these compounds can lead to the formation of a diverse array of derivatives with different pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and overall reactivity. These properties are essential for determining the compound's suitability for drug development, as they can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The antioxidant activity of some 1,3,4-oxadiazole derivatives has been evaluated using assays such as DPPH and FRAP, indicating their potential as therapeutic agents .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of 1,3,4-oxadiazoles for their anticancer activity. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, demonstrating moderate to excellent anticancer activity against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to the reference drug etoposide (Ravinaik et al., 2021). Jin et al. (2006) synthesized derivatives that showed high efficacy against PC3 cancer cells, highlighting the potential of this chemical structure in anticancer research (Jin et al., 2006).

Antimicrobial Applications

Compounds bearing the 1,3,4-oxadiazole moiety have also been explored for their antimicrobial properties. Joshi et al. (1997) coupled oxadiazole and imidazolinone moieties with a trimethoxybenzamide moiety, finding that these compounds exhibited significant antimicrobial activity (Joshi et al., 1997). This suggests a potential application in developing new antimicrobial agents to combat resistant bacterial strains.

Antioxidant Applications

The antioxidant properties of 1,3,4-oxadiazole derivatives have also been investigated. Shakir et al. (2014) synthesized compounds bearing 2,6-di-tert-butylphenol moieties that exhibited significant free-radical scavenging ability, suggesting their potential as antioxidants (Shakir et al., 2014). These findings indicate the versatility of 1,3,4-oxadiazole derivatives in pharmaceutical applications, particularly in reducing oxidative stress-related damage in cells.

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(24)21-18-23-22-17(28-18)11-8-10(19)4-5-12(11)20/h4-8H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBYLWQTZDSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

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